Trimecaine-d10 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

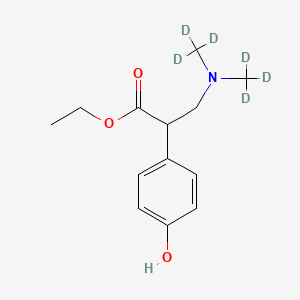

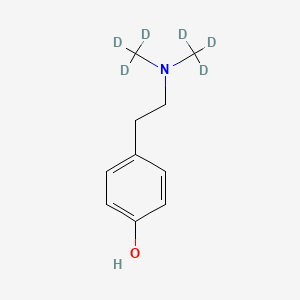

Trimecaine-d10 Hydrochloride: is a deuterated form of trimecaine hydrochloride, which is an organic compound used primarily as a local anesthetic and antiarrhythmic agent. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of trimecaine due to its stable isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Trimecaine-d10 Hydrochloride involves several steps:

Starting Material: The synthesis begins with the preparation of deuterated mesidine (2,4,6-trimethylphenylamine-d9).

Acylation: The deuterated mesidine is reacted with chloroacetyl chloride to form deuterated chloroacetmesidide.

Amination: The deuterated chloroacetmesidide is then treated with diethylamine to yield deuterated diethylaminoacetmesidide.

Hydrochloride Formation: Finally, the deuterated diethylaminoacetmesidide is converted to this compound by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:

Continuous Flow Reactors: Using continuous flow reactors to ensure consistent reaction conditions and high yield.

Solvent Recovery: Implementing solvent recovery systems to minimize waste and reduce production costs.

Purification: Employing crystallization and recrystallization techniques to achieve high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Trimecaine-d10 Hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Applications De Recherche Scientifique

Chemistry:

Isotopic Labeling Studies: Used to study the metabolic pathways and pharmacokinetics of trimecaine.

Analytical Chemistry: Employed as an internal standard in mass spectrometry.

Biology:

Cellular Studies: Used to investigate the effects of local anesthetics on cellular ion channels and membrane permeability.

Medicine:

Pharmacokinetics: Helps in understanding the distribution, metabolism, and excretion of trimecaine in the body.

Drug Development: Aids in the development of new anesthetic drugs with improved efficacy and safety profiles.

Industry:

Quality Control: Used in the quality control of pharmaceutical formulations containing trimecaine.

Mécanisme D'action

Mechanism: Trimecaine-d10 Hydrochloride, like its non-deuterated counterpart, works by decreasing the permeability of the neuronal cell membrane to sodium ions. This action inhibits the initiation and conduction of nerve impulses, leading to a local anesthetic effect.

Molecular Targets and Pathways:

Sodium Channels: The primary target is the voltage-gated sodium channels on the neuronal cell membrane.

Pathways: The inhibition of sodium influx prevents depolarization and propagation of action potentials, resulting in anesthesia.

Comparaison Avec Des Composés Similaires

Lidocaine Hydrochloride: Another widely used local anesthetic with a similar mechanism of action.

Bupivacaine Hydrochloride: A longer-acting local anesthetic used in various surgical procedures.

Mepivacaine Hydrochloride: Similar to trimecaine but with a slightly different pharmacokinetic profile.

Uniqueness:

Deuteration: The deuterated form, Trimecaine-d10 Hydrochloride, offers unique advantages in research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies.

Pharmacokinetics: The deuterated compound may exhibit slightly different pharmacokinetic properties, providing insights into the metabolism and excretion of trimecaine.

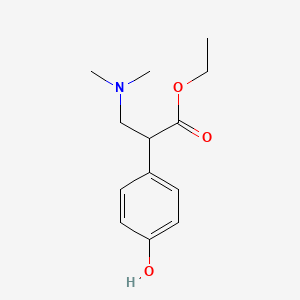

Propriétés

Numéro CAS |

1346603-63-1 |

|---|---|

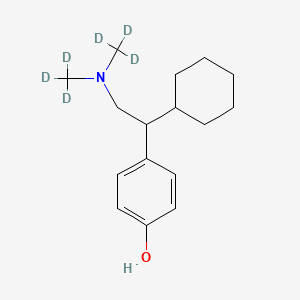

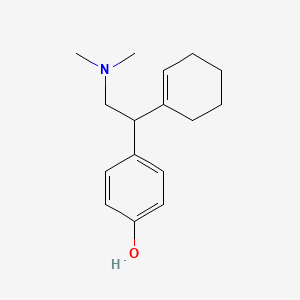

Formule moléculaire |

C15H25ClN2O |

Poids moléculaire |

294.88 g/mol |

Nom IUPAC |

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H/i1D3,2D3,6D2,7D2; |

Clé InChI |

KOOGJYYOMPUGCW-JFIZAEKHSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=C(C=C1C)C)C)C([2H])([2H])C([2H])([2H])[2H].Cl |

SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |

SMILES canonique |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |

Synonymes |

2-[(Diethyl-d6)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride; 2-[(Diethyl-d10)amino]-2’,4’,6’-trimethylacetanilide Monohydrochloride; Mesocain-d10; Mesocaine-d10; Trimekain-d10 Hydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)